molecular formula C17H20O3 B4039078 {3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol

{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol

Cat. No.: B4039078
M. Wt: 272.34 g/mol
InChI Key: QJQNAJPGSFIOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.14124450 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antioxidant Activities

Phenolic compounds isolated from Gastrodia elata root, including derivatives similar to "{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol," have shown significant anti-inflammatory and antioxidant properties. These compounds inhibit cyclooxygenase (COX) activity and reactive oxygen species (ROS) generation, suggesting their potential in anti-inflammatory and analgesic applications (Lee et al., 2006).

Catalysis

The use of methanol as a C1 source in chemical synthesis highlights its role in various catalytic processes. Research has demonstrated methods for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, with applications in pharmaceutical synthesis (Sarki et al., 2021). Moreover, the encapsulation of molybdenum(VI) complexes in zeolites for oxidation of primary alcohols and hydrocarbons showcases innovative catalyst design for sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Materials Science

In materials science, methanol serves as a key solvent and reagent. For instance, the synthesis and antimicrobial activity studies of novel benzofuran-based 1,2,3-triazoles, utilizing methanol in the synthesis process, contribute to the development of new antimicrobial agents (Sunitha et al., 2017). Additionally, research on the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation explores the conversion of these compounds into aldehydes, demonstrating the potential of photocatalysis in organic synthesis (Higashimoto et al., 2009).

Properties

IUPAC Name

[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-19-17-10-15(11-18)8-9-16(17)20-12-14-6-4-13(2)5-7-14/h4-10,18H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQNAJPGSFIOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol
Reactant of Route 2
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol
Reactant of Route 3
Reactant of Route 3
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol
Reactant of Route 4
Reactant of Route 4
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol
Reactant of Route 5
Reactant of Route 5
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol
Reactant of Route 6
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.